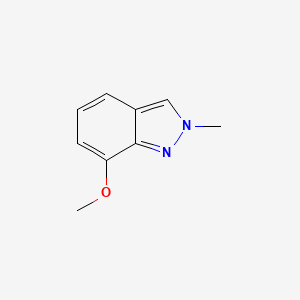
2,3-Difluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoronaphthalene is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It is characterized by the presence of two fluorine atoms attached to the naphthalene ring at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,3-difluoronaphthalene involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction is carried out in a flow reactor at temperatures ranging from 550 to 650°C. The process involves the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition to styrene, forming 1,1-difluoro-2-phenylcyclopropane. This intermediate rearranges to 2-fluoroindene, which, upon further reaction with difluorocarbene and subsequent aromatization, yields this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Lithiation Reactions: The compound can be selectively lithiated using butyllithium (BuLi), allowing for further functionalization.
Nitration and Bromination: Nitration predominantly yields 6,7-difluoro-1-nitronaphthalene, while bromination produces 1-bromo-6,7-difluoronaphthalene.
Common Reagents and Conditions:
Lithiation: Butyllithium (BuLi) is commonly used for lithiation reactions.
Nitration: Nitric acid (HNO₃) is used for nitration.
Bromination: Bromine (Br₂) is used for bromination.
Major Products:
Substituted Difluoronaphthalenes: Various substituted derivatives, such as 1-methyl-, 1-acetyl-, and 1-carboxyl-2,3-difluoronaphthalenes, can be synthesized.
Scientific Research Applications
2,3-Difluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 2,3-difluoronaphthalene exerts its effects is primarily through its participation in various chemical reactions. The presence of fluorine atoms significantly influences the compound’s reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 2,3-Difluorotoluene
- 2,3-Difluorobenzene
- 2,3-Difluorophenol
Comparison: Compared to other difluorinated aromatic compounds, 2,3-difluoronaphthalene is unique due to its naphthalene core, which provides additional stability and reactivity. Its distinct structure allows for the synthesis of a wide range of functionalized derivatives, making it a versatile compound in various chemical applications .
Properties
Molecular Formula |
C10H6F2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2,3-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
InChI Key |
QXXPHLUVYXNNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


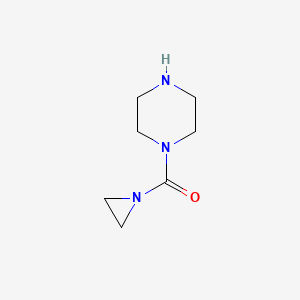


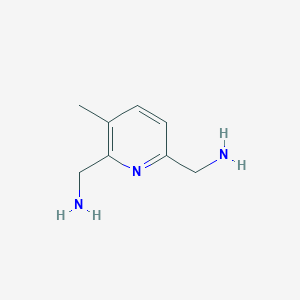

![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)

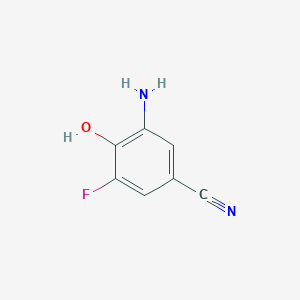
![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
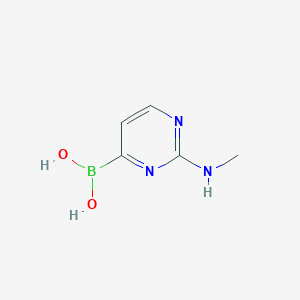

![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)
